BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2,3-Difluoro-6-
methoxybenzaldehyde (CAS: 187543-87-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B067421

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that
serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its
unique substitution pattern, featuring two adjacent fluorine atoms and a methoxy group, imparts
specific electronic and conformational properties that are leveraged in modern medicinal
chemistry. This guide provides a comprehensive overview of its physicochemical properties,
synthesis, spectroscopic characterization, applications in drug development, and safety
protocols. The compound is notably a key intermediate in the synthesis of Linzagolix, a
gonadotropin-releasing hormone (GnRH) receptor antagonist, and has been identified as an
impurity related to Zavegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist.

Physicochemical Properties

The key physical and chemical properties of 2,3-Difluoro-6-methoxybenzaldehyde are
summarized below. This data is essential for reaction planning, safety assessment, and
analytical method development.
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Property Value Reference(s)
CAS Number 187543-87-9 [1][2][3]
Molecular Formula CsHeF202 [1112]14]
Molecular Weight 172.13 g/mol [11[3114]
Appearance White to light orange powder 5]

or crystal
Melting Point 55-57 °C [2][5]
Boiling Point 233.0 °C (at 760 mmHg) [2][5]
Density 1.289 g/cm? (Predicted) [2][5]
Flash Point 92.1°C [2]

Vapor Pressure

0.0571 mmHg (at 25 °C)

[2]

Information not widely

Solubility available; likely soluble in
common organic solvents.
Under inert gas (Nitrogen or

Storage [2][5]
Argon) at 2-8°C

Sensitivity Air Sensitive [2][5]

Synthesis and Purification

The most commonly cited synthesis of 2,3-Difluoro-6-methoxybenzaldehyde involves the

directed ortho-metalation of 3,4-difluoroanisole, followed by formylation.

Experimental Protocol: Synthesis via Ortho-metalation

This procedure details the synthesis starting from 3,4-difluoroanisole.

Reagents and Materials:

o 3,4-Difluoroanisole (46.8 g, 325 mmol)
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Lithium diisopropylamide (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)
N,N-Dimethylformamide (DMF), dry (27.6 mL, 358 mmol)

Tetrahydrofuran (THF), dry

Acetic acid

Diethyl ether

Magnesium sulfate (anhydrous)

Petroleum ether (40-60 °C)

Water, 0.2 N Hydrochloric acid, Brine

Procedure:

Reaction Setup: In a multi-neck flask under a nitrogen atmosphere, dilute the 2 M LDA
solution (171 mL) with dry THF (250 mL). Cool the solution to -75 °C using a dry ice/acetone
bath.

Addition of Starting Material: Slowly add a solution of 3,4-difluoroanisole (46.8 g) in dry THF
(100 mL) dropwise to the LDA solution, ensuring the internal temperature remains at -75 °C.
Stir the resulting mixture at this temperature for 1 hour.[1]

Formylation: Add dry N,N-dimethylformamide (27.6 mL) dropwise to the reaction mixture.
Continue stirring at -70 °C for an additional 10 minutes.[1]

Quenching: Quench the reaction by adding acetic acid (30 mL) followed by water (400 mL).
Allow the mixture to warm to 10 °C.[1]

Extraction and Work-up: Transfer the mixture to a separatory funnel and extract the product
into diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water
(250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[1]

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure to yield a red-orange oil which
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crystallizes upon standing.[1]

« Purification: Purify the crude solid by recrystallization from a mixture of diethyl ether and
petroleum ether (40-60 °C). This affords the final product, 2,3-difluoro-6-
methoxybenzaldehyde, as a solid. Reported Yield: 53.0 g (95%).[1]

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 2,3-Difluoro-6-methoxybenzaldehyde.
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Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation and purity assessment of the
compound.

Data Type Details Reference(s)

(300 MHz, CDCls) &: 10.40 (s,
1H, CHO), 7.37 (q, 1H, ArH),

1H NMR [1]
6.71 (m, 1H, ArH), 3.93 (s, 3H,

OCHs)

13C NMR Experimental data not
available in cited literature.

Predicted Monoisotopic Mass:
172.03358 Da. Predicted m/z

Mass Spec. for adducts: [M+H]*:
173.04086, [M+Na]*:
195.02280

Applications in Drug Development

2,3-Difluoro-6-methoxybenzaldehyde is a valuable precursor for active pharmaceutical
ingredients (APIs), primarily due to the advantageous properties conferred by its fluorine
substituents, such as enhanced metabolic stability and binding affinity.[6]

Key Intermediate for Linzagolix (GhnRH Antagonist)

Linzagolix is an oral GnRH receptor antagonist approved for the management of uterine
fibroids.[1] The "(2,3-difluoro-6-methoxyphenyl)methoxy" fragment of Linzagolix is derived
directly from 2,3-difluoro-6-methoxybenzaldehyde.

The synthesis involves a two-step conversion: reduction of the aldehyde to a benzyl alcohol,
followed by a Williamson ether synthesis with the phenolic coupling partner.

Step 1: Reduction to (2,3-Difluoro-6-methoxyphenyl)methanol
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e Dissolve 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-
bottom flask and cool to O °C in an ice bath.

e Slowly add sodium borohydride (NaBHa4) (1.0-1.5 eq) portion-wise, maintaining the
temperature below 10 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 1-
2 hours until TLC indicates completion.

e Quench the reaction by slowly adding water, followed by acidification with dilute HCI to pH
~5-6.

o Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous
NazS0a4, and concentrate under reduced pressure to yield the benzyl alcohol, which can be
used directly or purified by chromatography.

Step 2: Williamson Ether Synthesis

« In a flask, suspend the phenolic coupling partner (e.g., 2-fluoro-4-methoxy-5-nitrophenol, a
Linzagolix precursor) (1.0 eq) and a base such as potassium carbonate (K2COs) or cesium
carbonate (Cs2C0s) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

e Add a solution of the (2,3-Difluoro-6-methoxyphenyl)methanol (converted to its
corresponding benzyl bromide or chloride, or used with a Mitsunobu reaction setup) to the
suspension.

» Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete
as monitored by TLC or LC-MS.

o Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

» Purify the residue by column chromatography to yield the desired benzyl ether intermediate
of Linzagolix.
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Caption: Pathway from the aldehyde to a key Linzagolix intermediate.

Linzagolix competitively binds to GnRH receptors on pituitary gonadotroph cells. This action
blocks the endogenous GnRH from binding, thereby inhibiting the downstream signaling
cascade that leads to the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating
Hormone (FSH). The subsequent reduction in circulating LH and FSH levels leads to
suppressed ovarian production of estrogen, which alleviates the symptoms of estrogen-
dependent conditions like uterine fibroids and endometriosis.

Hypothalamic-Pituitary-Ovarian Axis
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Caption: Mechanism of action of Linzagolix as a GnRH receptor antagonist.

Role in Zavegepant (CGRP Antagonist) Quality Control

2,3-Difluoro-6-methoxybenzaldehyde has been identified as "Zavegepant Impurity 56". This
indicates its relevance not as a direct precursor, but as a potential process-related impurity or
degradation product in the manufacturing of Zavegepant, a CGRP receptor antagonist for the
acute treatment of migraine. Its monitoring is therefore important for the quality control and
regulatory filing of Zavegepant.

Migraines are associated with elevated levels of the neuropeptide CGRP, which causes
vasodilation and signals pain in the trigeminal nervous system. Zavegepant is a small molecule
antagonist that blocks the CGRP receptor. By preventing CGRP from binding to its receptor on
trigeminal neurons and meningeal blood vessels, Zavegepant inhibits the downstream pain
signaling and vasodilation, thereby providing relief from migraine attacks.[2][6]
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Caption: Mechanism of action of Zavegepant as a CGRP receptor antagonist.

Safety and Handling

Appropriate safety measures must be observed when handling 2,3-Difluoro-6-
methoxybenzaldehyde.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b067421?utm_src=pdf-body-img
https://www.benchchem.com/product/b067421?utm_src=pdf-body
https://www.benchchem.com/product/b067421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Aspect Recommendation Reference(s)

Hazard Codes Xi (Irritant) [5]

) R36/37/38: Irritating to eyes,
Risk Statements ) ) [5]
respiratory system, and skin.

) ) Safety glasses with side-
Personal Protective Equipment

shields, chemical-resistant
(PPE)

gloves, lab coat.

] ) Handle in a well-ventilated
Engineering Controls i
area or a chemical fume hood.

Avoid contact with skin, eyes,

and clothing. Avoid ingestion

Handling ) )
and inhalation. Keep away
from ignition sources.
Keep container tightly closed
in a dry, cool, and well-
Storage ventilated place. Store under [2][5]

an inert atmosphere (e.g.,

nitrogen) at 2-8°C.

Rinse immediately with plenty
First Aid (Eyes) of water for at least 15
irst Ai es
Y minutes. Seek medical

attention.

Wash off immediately with
First Aid (Skin) plenty of soap and water.
irst Ai in
Remove contaminated

clothing.

Move to fresh air. If breathing
First Aid (Inhalation) is difficult, give oxygen. Seek

medical attention.

Conclusion
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2,3-Difluoro-6-methoxybenzaldehyde is a specialized chemical intermediate with significant
value in the pharmaceutical industry. Its well-defined synthesis and specific reactivity make it
an essential component for producing advanced therapeutics like the GnRH antagonist
Linzagolix. A thorough understanding of its properties, synthesis, and handling is paramount for
its effective and safe utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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